molecular formula C18H24N2O5 B394292 butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394292
M. Wt: 348.4g/mol
InChI Key: KCACJFWZGHFOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are known for their wide range of therapeutic properties, including antiviral, antitumor, antibacterial, anti-inflammatory, antihypertensive, and cardiovascular applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction typically proceeds under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

For industrial-scale production, the compound can be synthesized using a flow microreactor system. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to affect protein-nucleic acid interactions, which can influence various biological processes . Additionally, its therapeutic effects may be mediated through the inhibition of specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4g/mol

IUPAC Name

butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-5-6-9-25-17(21)15-11(2)19-18(22)20-16(15)12-7-8-13(23-3)14(10-12)24-4/h7-8,10,16H,5-6,9H2,1-4H3,(H2,19,20,22)

InChI Key

KCACJFWZGHFOBE-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)C

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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